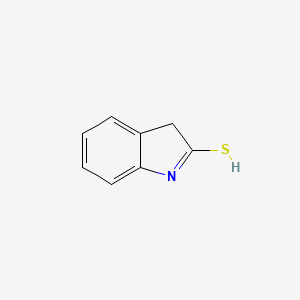
3H-indole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-indole-2-thiol, also known as CID-103, is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. This compound is designed to recognize a unique epitope on the cluster of differentiation 38 molecule, which is expressed on the surface of various malignant cells. CID-103 has shown promising preclinical data, demonstrating enhanced activity against a broad array of malignancies and a better safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:
Gene Cloning: The genes encoding the heavy and light chains of the antibody are cloned into expression vectors.
Transfection: These vectors are introduced into mammalian cells, such as Chinese hamster ovary cells, using transfection methods like electroporation.
Expression: The transfected cells are cultured in bioreactors under controlled conditions to express the antibody.
Purification: The antibody is purified from the culture medium using techniques like protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
Industrial Production Methods
In an industrial setting, the production of CID-103 is scaled up using large bioreactors. The process involves:
Cell Line Development: Stable cell lines are developed to ensure consistent antibody production.
Upstream Processing: Large-scale bioreactors are used to culture the cells and produce the antibody.
Downstream Processing: The antibody is purified using a series of chromatography steps to achieve high purity and yield.
Formulation: The purified antibody is formulated into a stable pharmaceutical product for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions
CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to kill the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of target cells.
Common Reagents and Conditions
The primary reagent involved in the reactions of CID-103 is the cluster of differentiation 38 molecule on the surface of target cells. The binding conditions are physiological, typically occurring in the bloodstream or within tissues where the target cells reside.
Major Products Formed
The major products formed from the reactions of CID-103 are the lysed target cells and immune complexes resulting from the activation of immune effector functions.
Wissenschaftliche Forschungsanwendungen
CID-103 has several scientific research applications, including:
Cancer Therapy: CID-103 is being investigated for its potential to treat various cancers, particularly multiple myeloma and other hematological malignancies.
Immunotherapy: The compound is used in research to explore new immunotherapeutic strategies for targeting malignant cells.
Biological Studies: CID-103 serves as a tool to study the role of the cluster of differentiation 38 molecule in cell signaling and immune responses.
Drug Development: The compound is part of ongoing research to develop new therapeutic agents with improved efficacy and safety profiles.
Wirkmechanismus
CID-103 exerts its effects by binding to a unique epitope on the cluster of differentiation 38 molecule. This binding triggers several immune-mediated mechanisms, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits natural killer cells and other immune cells to kill the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the formation of membrane attack complexes that lyse the target cells.
Direct Apoptosis Induction: In some cases, the binding of CID-103 to the cluster of differentiation 38 molecule can directly induce apoptosis in the target cells.
Vergleich Mit ähnlichen Verbindungen
CID-103 is compared with other anti-cluster of differentiation 38 monoclonal antibodies, such as daratumumab and isatuximab. The unique aspects of CID-103 include:
Enhanced Activity: CID-103 has shown stronger activity against cluster of differentiation 38-expressing malignant cells in preclinical studies.
Improved Safety Profile: CID-103 demonstrates a better safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies, reducing certain safety issues observed with existing treatments.
List of Similar Compounds
Daratumumab: Another anti-cluster of differentiation 38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-cluster of differentiation 38 monoclonal antibody with similar applications in cancer therapy.
Eigenschaften
IUPAC Name |
3H-indole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJWTYFTQNHSEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

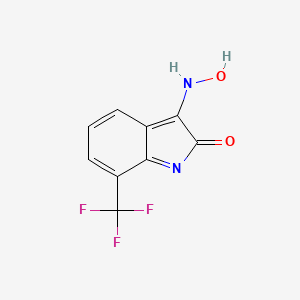
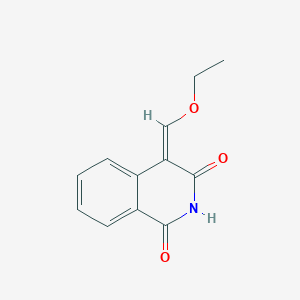
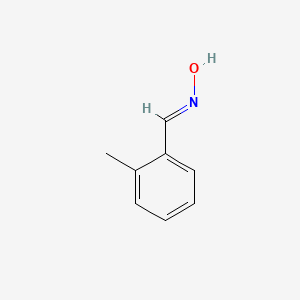
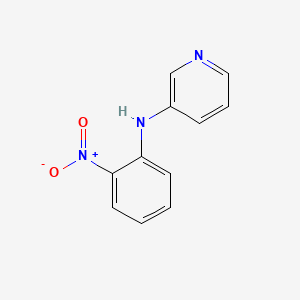
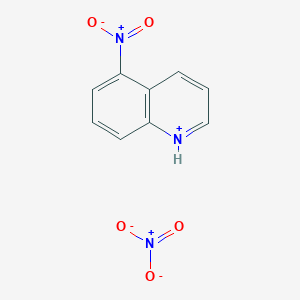
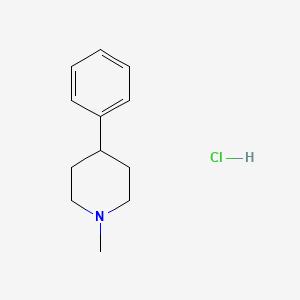
![N-[benzotriazol-1-yl-(4-methoxyphenyl)methyl]benzamide](/img/structure/B7778625.png)
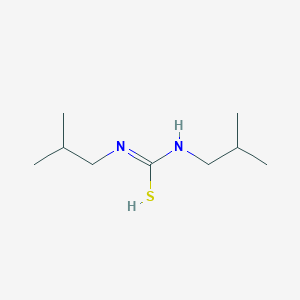

![1-[(1,2-Benzothiazol-3-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778656.png)
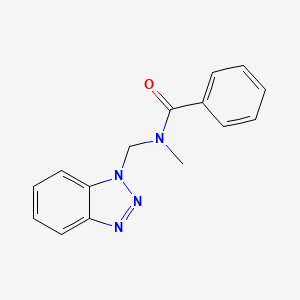
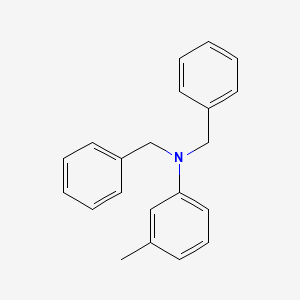
![1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778673.png)
